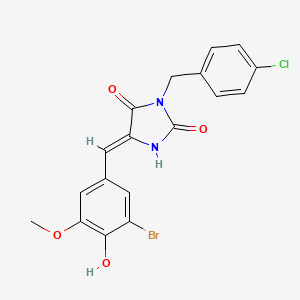
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone, also known as NMAQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. NMAQ belongs to the family of nitroaromatic compounds, which have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone involves the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can lead to the activation of various signaling pathways that ultimately result in cell death. 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to induce oxidative stress and DNA damage in various cell types, including cancer cells. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is its ability to selectively induce cell death in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is also known to be highly toxic and can cause damage to healthy tissues if not used appropriately. In addition, the synthesis and purification of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be challenging, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its derivatives. Another direction is the optimization of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone-based photodynamic therapy for cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its potential applications in other fields such as material science and agriculture.
Conclusion:
In conclusion, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer therapy, photodynamic therapy, and material science. While 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has its advantages, such as selective cytotoxicity towards cancer cells, it also has limitations such as high toxicity and challenging synthesis and purification methods. Future research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone should focus on developing more efficient synthesis methods and optimizing its therapeutic applications.
Méthodes De Synthèse
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be synthesized through a multi-step process, starting with the reaction of 1,4-diaminoanthraquinone with nitric acid to form 1,4-dinitroanthraquinone. The resulting compound is then reacted with morpholine to obtain 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. The purity and yield of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been studied for its potential applications in various fields such as cancer research, photodynamic therapy, and material science. In cancer research, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has shown promising results in inducing apoptosis or programmed cell death in cancer cells. In photodynamic therapy, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In material science, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been used as a building block for the synthesis of organic materials with unique electronic and optical properties.
Propriétés
IUPAC Name |
1-morpholin-4-yl-4-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCRMQFDUKQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)
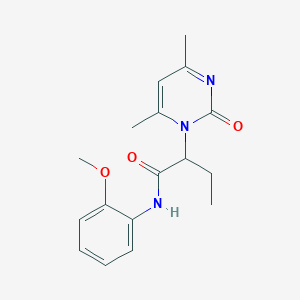
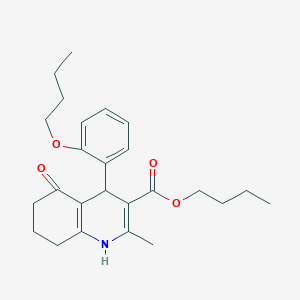
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
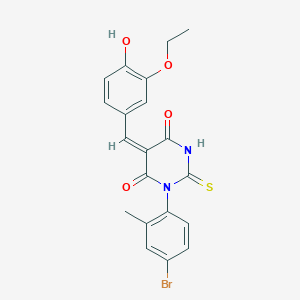
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)
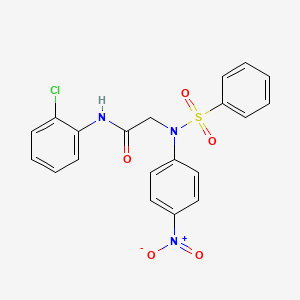
![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
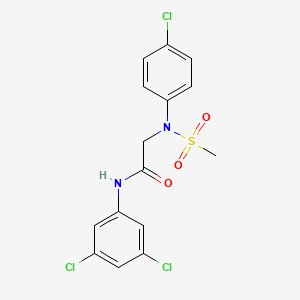
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
